Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Overview
Description
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester is a complex organic compound with the molecular formula C24H34N2O8 and a molecular weight of 478.54 g/mol . This compound is known for its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl carbamate.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group of benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Final Product: The protected amino groups are then introduced to the benzoic acid derivative through a series of coupling reactions, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The Boc-protected amino groups can be deprotected under acidic conditions to yield free amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Hydrolysis: Benzoic acid and methanol.
Deprotection: Free amines and carbon dioxide.
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Scientific Research Applications
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected to yield free amines, which can then interact with various biological molecules. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the Boc-protected amino groups.
Benzoic acid, methyl ester: Simpler structure with only a methyl ester group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains tert-butyl groups and a hydroxyl group.
Uniqueness
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester is unique due to its multiple Boc-protected amino groups, which provide versatility in synthetic applications and protect the amino groups from unwanted reactions during synthesis .
Properties
IUPAC Name |
methyl 4-[N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O8/c1-22(2,3)32-19(28)25-17(15-11-13-16(14-12-15)18(27)31-10)26(20(29)33-23(4,5)6)21(30)34-24(7,8)9/h11-14H,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJLYWDEHRILQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106403 | |
Record name | Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135321-85-6 | |
Record name | Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135321-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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